

The Depsipeptide Architecture of Enopeptin A: A Technical Guide

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Compound of Interest

Compound Name: *Enopeptin A*

Cat. No.: *B049730*

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Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a unique molecular architecture with significant therapeutic potential. Isolated from *Streptomyces* sp. RK-1051, this cyclic depsipeptide exhibits notable antibacterial activity against Gram-positive bacteria, including resistant strains, and intriguing anti-bacteriophage properties. Its mechanism of action, involving the dysregulation of the caseinolytic protease (ClpP), represents a novel strategy for antimicrobial intervention. This technical guide provides a comprehensive overview of the structural elucidation, biological activity, and mechanism of action of **Enopeptin A**, with a focus on the quantitative data and experimental methodologies that underpin our current understanding of this promising natural product.

Core Structure and Physicochemical Properties

Enopeptin A is a cyclic depsipeptide characterized by a macrocyclic core and a distinctive polyene side chain. The core is composed of amino acid and hydroxy acid residues linked by both amide and ester bonds, the latter defining it as a depsipeptide.

Table 1: Physicochemical Properties of **Enopeptin A**

Property	Value	Reference
Molecular Formula	C47H57N7O11	[1]
Molecular Weight	896.0 g/mol	[1]
Appearance	Pale yellow powder	
Solubility	Soluble in methanol, ethanol, DMSO, and DMF	[1]
Producing Organism	Streptomyces sp. RK-1051	[2]

Structural Elucidation

The determination of **Enopeptin A**'s complex structure was accomplished through a combination of spectroscopic techniques and chemical degradation.

Amino Acid and Fatty Acid Composition

Acid hydrolysis of **Enopeptin A**, followed by chromatographic analysis, revealed the constituent amino and hydroxy acids. The polyene fatty acid side chain was identified through analysis of the hydrolysis products and spectroscopic data.

Table 2: Constituent Moieties of **Enopeptin A**

Component	Identity
Amino Acids	L-Alanine, D-Pipecolic Acid, N-Methyl-L-Alanine, L-Valine, L-Phenylalanine
Hydroxy Acid	3-hydroxy-2,4-dimethylpentanoic acid
Fatty Acid	(2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenoic acid

Spectroscopic Data

High-resolution mass spectrometry and multidimensional NMR spectroscopy were pivotal in elucidating the connectivities and stereochemistry of the constituent residues.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of **Enopeptin A**. High-resolution mass spectrometry (HR-MS) and tandem MS/MS experiments provided fragmentation data that helped to sequence the peptide and identify the side chain.

Table 3: Key Mass Spectrometry Data for **Enopeptin A**

Ion	m/z (observed)	Interpretation
[M+H] ⁺	896.4118	Protonated molecule
[M+Na] ⁺	918.3937	Sodiated adduct
Fragments	Data not available in search results	Would correspond to losses of amino acid residues and side chain components

Extensive 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, ROESY) NMR studies in DMSO-d₆ were conducted to establish the full covalent structure and solution conformation of **Enopeptin A**.^[3] The rotating-frame Overhauser effect (ROE) data were particularly crucial for determining the three-dimensional fold of the cyclic core.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for **Enopeptin A** (in DMSO-d₆)

Residue	Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Data not available in search results. A comprehensive table of chemical shifts would be presented here.			

Experimental Protocols

Isolation and Purification of Enopeptin A

Enopeptin A was isolated from the culture broth of *Streptomyces* sp. RK-1051.[\[2\]](#)[\[4\]](#)

- **Fermentation:** *Streptomyces* sp. RK-1051 is cultured in a suitable production medium under aerobic conditions.
- **Extraction:** The culture broth is centrifuged to separate the mycelium from the supernatant. The active compound is extracted from the mycelial cake using an organic solvent such as acetone or methanol.
- **Solvent Partitioning:** The crude extract is concentrated and subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to remove highly polar and non-polar impurities.
- **Chromatography:** The enriched extract is subjected to a series of chromatographic steps, including silica gel chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure **Enopeptin A**.

Amino Acid Analysis

- **Hydrolysis:** A sample of pure **Enopeptin A** is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
- **Derivatization:** The resulting amino acid hydrolysate is derivatized, for example, with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.
- **Analysis:** The PTC-amino acids are analyzed by reverse-phase HPLC with UV detection and compared to derivatized amino acid standards to determine the identity and stoichiometry of the constituent amino acids.

Biological Activity

Enopeptin A displays potent activity against a range of Gram-positive bacteria and also exhibits anti-bacteriophage effects.[\[2\]](#)

Table 5: Antibacterial Activity of **Enopeptin A** (MIC, µg/mL)

Organism	MIC (µg/mL)
Staphylococcus aureus	12.5
Enterococcus faecalis	25
Gram-negative bacteria	>200
Fungi	>200

Anti-bacteriophage Activity

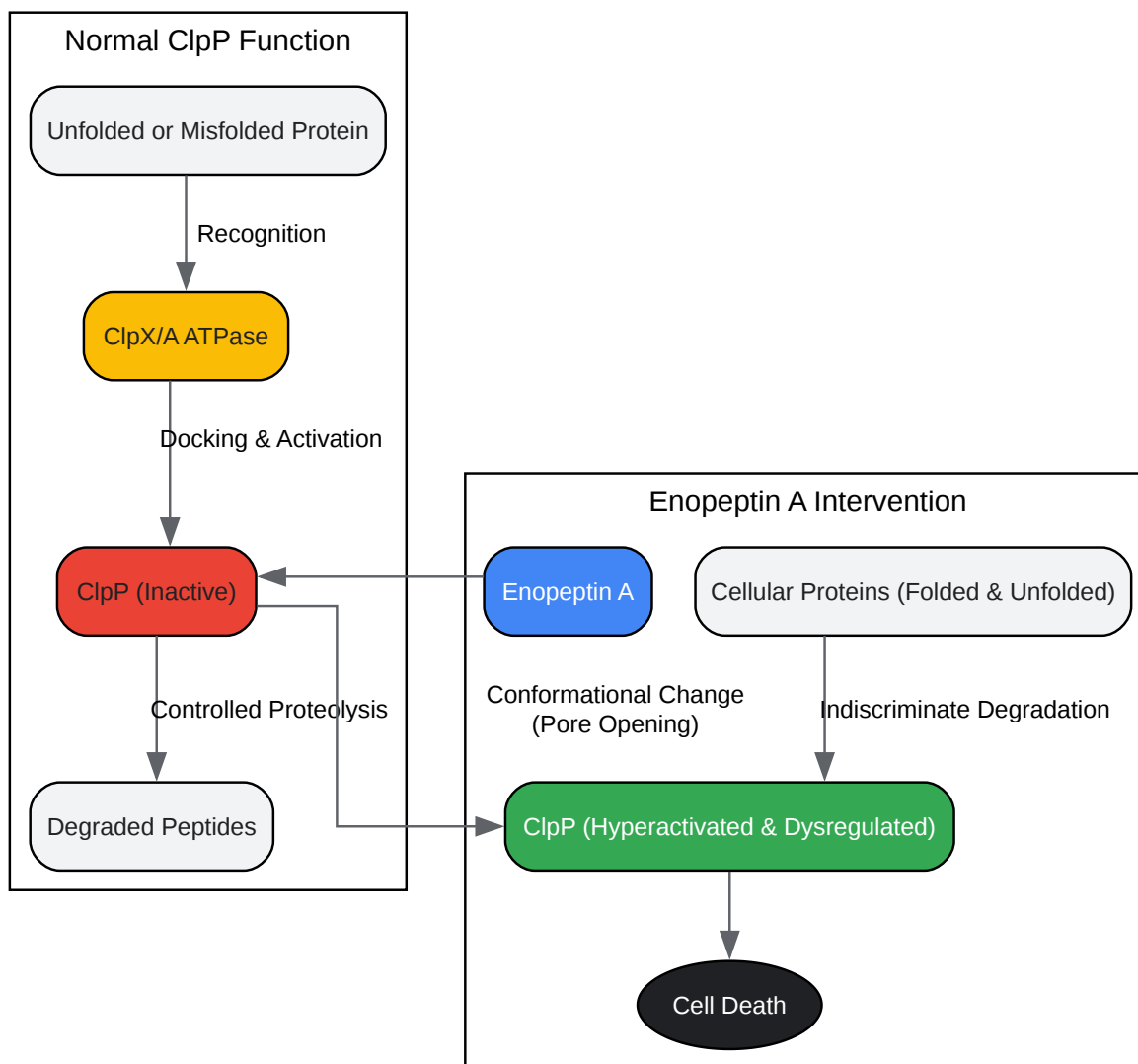
Enopeptin A was found to inhibit the plaque formation of bacteriophage ΦB at a concentration of 5 µg/disk in an agar diffusion assay.[\[2\]](#)

Mechanism of Action: ClpP Activation

Enopeptin A, like other ADEPs, does not inhibit a specific biosynthetic pathway but rather acts by aberrantly activating the intracellular serine protease ClpP.[\[5\]](#) In its native state, ClpP is a barrel-shaped tetradecameric complex whose proteolytic activity is tightly regulated by associated AAA+ ATPases (e.g., ClpX, ClpA). These ATPases recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

ADEPs bind to the apical surface of the ClpP barrel, in the same pockets where the ATPases would normally dock. This binding induces a conformational change in ClpP, opening the axial pores and dysregulating its proteolytic activity. As a result, ClpP begins to degrade folded and unfolded proteins indiscriminately, leading to cellular chaos and eventual cell death.

Mechanism of Action of Enopeptin A



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Caption: **Enopeptin A** binds to and dysregulates the ClpP protease.

Conclusion

Enopeptin A stands out as a depsipeptide with a compelling combination of structural novelty and a unique mechanism of action. Its ability to activate and dysregulate the ClpP protease offers a promising avenue for the development of new antibiotics, particularly in the face of growing resistance to conventional drugs. The detailed structural and biological data presented

in this guide provide a solid foundation for further research into the synthesis of more potent and pharmacokinetically optimized analogs, as well as for a deeper exploration of its full therapeutic potential.

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